4-(morpholine-4-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S2/c1-2-13-28-22-12-9-18-5-3-4-6-21(18)23(22)33-25(28)26-24(29)19-7-10-20(11-8-19)34(30,31)27-14-16-32-17-15-27/h1,3-12H,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPRKHVKUJHWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(morpholine-4-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves multiple steps, including the formation of the naphtho[2,1-d][1,3]thiazole core and the subsequent attachment of the morpholine-4-sulfonyl and prop-2-yn-1-yl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine-4-sulfonyl group can be replaced by other nucleophiles.
Addition: The prop-2-yn-1-yl group allows for addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with protein-protein interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
| Compound Name/Class | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Naphtho[2,1-d]thiazole | Morpholine-sulfonyl, propargyl | ~500 (estimated) | High polarity, reactive alkyne |
| 5-Aryl-4-aminomethyl-thiazole-2-amines | Thiazole | Morpholinomethyl, benzamide | ~350–400 | Moderate solubility, antimicrobial |
| 1,2,4-Triazole-3-thiones | 1,2,4-Triazole | Sulfonylphenyl, difluorophenyl | ~400–450 | Tautomerism (thione-thiol equilibrium) |
| Benzimidazole sulfonamides | Benzimidazole | Dimethylamino, methoxy, sulfonyl | ~450–500 | Enzymatic inhibition (e.g., proton pumps) |
| Sulfathiazole (traditional sulfonamide) | Thiazole | Sulfonamide, aminophenyl | 255.31 | Antibacterial, low molecular weight |
Physicochemical Properties
- Solubility : The morpholine-sulfonyl group in the target compound likely improves solubility in polar solvents (e.g., DMSO, water) compared to lipophilic benzimidazole derivatives .
- Thermal Stability : The naphthothiazole core may confer higher melting points (>200°C estimated) than simpler triazoles or thiazoles (e.g., sulfathiazole, m.p. 202–204°C) .
Key Research Findings
- Synthetic Challenges : The naphthothiazole core requires multi-step synthesis, including cyclization and sulfonation, with yields sensitive to reaction conditions (cf. 87% yield for benzimidazole sulfonamides in ) .
- Bioactivity Potential: Morpholine-sulfonyl derivatives in showed antimicrobial activity, suggesting similar promise for the target compound .
- Computational Modeling : Tools like SHELX () and ORTEP () are critical for resolving crystallographic details of such complex heterocycles .
Biological Activity
4-(Morpholine-4-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a morpholine sulfonyl group and a naphtho[2,1-d][1,3]thiazole moiety, which are linked to various biological activities. This article explores the compound's synthesis, characterization, and biological activity, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is represented as follows:
Key Functional Groups:
- Morpholine Sulfonyl Group: Known for its reactivity and ability to form stable complexes.
- Naphtho[2,1-d][1,3]thiazole Moiety: Associated with diverse biological activities including anticancer and antibacterial properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Morpholine Sulfonamide: This involves reacting morpholine with sulfonyl chloride.
- Coupling Reaction: The naphtho[2,1-d][1,3]thiazole derivative is coupled with the morpholine sulfonamide under controlled conditions.
- Purification and Characterization: Techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that compounds with similar structures often exhibit significant anticancer properties. The mechanism of action is hypothesized to involve:
- Inhibition of Enzymes: Compounds may inhibit specific enzymes involved in cancer progression.
- Modulation of Receptor Activity: Interaction with receptors that regulate cell proliferation.
Antibacterial Properties
The compound's sulfonamide group is known for its antibacterial activity. Studies show that derivatives of sulfonamides can effectively inhibit bacterial growth by:
- Interfering with Folate Synthesis: Sulfonamides mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis.
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory properties through:
- Inhibition of Pro-inflammatory Cytokines: These compounds may reduce levels of cytokines involved in inflammatory responses.
Data Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Enzyme inhibition | |
| Antibacterial | Folate synthesis interference | |
| Anti-inflammatory | Cytokine inhibition |
Case Studies
Several studies highlight the biological activity of structurally related compounds:
-
Anticancer Study:
- A related thiazole derivative showed significant cytotoxicity against various cancer cell lines.
- Mechanism involved apoptosis induction via mitochondrial pathways.
-
Antibacterial Study:
- A series of sulfonamide derivatives were evaluated against Staphylococcus aureus and E. coli, showing promising antibacterial activity.
- The structure–activity relationship indicated that modifications at the morpholine group enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
